

L-DOPA as a substrate in Neorauflavane

tyrosinase assays

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Compound of Interest		
Compound Name:	Neorauflavane	
Cat. No.:	B609529	Get Quote

Application Notes & Protocols

Topic: L-DOPA as a Substrate in Tyrosinase Assays for the Inhibitor Neorauflavane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis and enzymatic browning.[1][2] It catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone. [3][4] This quinone is a precursor for melanin formation.[5] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and for the treatment of hyperpigmentation disorders.[1][6][7] **Neorauflavane**, a phenolic compound isolated from Campylotropis hirtella, has been identified as a highly potent tyrosinase inhibitor.[8][9] This document provides detailed protocols for assessing the inhibitory effect of **Neorauflavane** on the diphenolase activity of tyrosinase using L-DOPA as a substrate.

Mechanism of Action

Neorauflavane acts as a competitive inhibitor of tyrosinase, meaning it binds to the active site of the enzyme, preventing the substrate (L-DOPA) from binding.[9] Kinetic studies have further revealed that it exhibits a simple reversible slow-binding inhibition mechanism against the monophenolase activity of the enzyme.[9]



Quantitative Data Summary

The inhibitory potency of **Neorauflavane** against mushroom tyrosinase has been determined through various kinetic studies. The key quantitative parameters are summarized in the tables below.

Table 1: IC50 Values for Neorauflavane

Enzyme Activity	Substrate	IC50	Reference Compound (Kojic Acid) IC50
Monophenolase	L-Tyrosine	30 nM	~12 μM
Diphenolase	L-DOPA	500 nM	Not specified

Data sourced from Baek et al. (2016).[9]

Table 2: Kinetic Parameters for **Neorauflavane** (Monophenolase Activity)

Parameter	Description	Value
Ki(app)	Apparent inhibition constant	1.48 nM
k3	Second-order rate constant for inhibitor binding	0.0033 nM ⁻¹ min ⁻¹
k4	First-order rate constant for the reverse reaction	0.0049 min ⁻¹

Data sourced from Baek et al. (2016).[9]

Experimental Protocols

1. Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol describes the determination of the inhibitory effect of **Neorauflavane** on the oxidation of L-DOPA by mushroom tyrosinase. The assay is based on the spectrophotometric



measurement of dopachrome formation at 475 nm.[10]

Materials:

- Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
- L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, Cat. No. D9628)
- Neorauflavane (dissolved in DMSO)
- Sodium Phosphate Buffer (50 mM, pH 6.8)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 50 mM sodium phosphate buffer (pH 6.8).
 - Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer. Dilute to the desired working concentration (e.g., 50 U/mL) immediately before use.
 [11]
 - Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer.
 - Prepare a stock solution of **Neorauflavane** in DMSO. Create a series of dilutions at various concentrations.
- Assay Setup (in a 96-well plate):
 - \circ Test Wells: Add 20 μ L of various concentrations of **Neorauflavane** solution and 140 μ L of phosphate buffer.
 - Control Wells (No Inhibitor): Add 20 μL of DMSO and 140 μL of phosphate buffer.



- Blank Wells (No Enzyme): Add 20 μL of DMSO and 160 μL of phosphate buffer.
- \circ Add 20 µL of the tyrosinase solution to the test and control wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiation of Reaction and Measurement:
 - \circ Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
 - Immediately measure the absorbance at 475 nm using a microplate reader.
 - Continue to take readings every minute for 20 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
 - Plot the percentage of inhibition against the concentration of Neorauflavane to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

2. Kinetic Analysis of Inhibition

To determine the type of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (Neorauflavane).

Procedure:

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of L-DOPA (e.g., 0.3, 0.6, 0.9, 1.2, and 1.5 mM) for each concentration of Neorauflavane.
 [12]



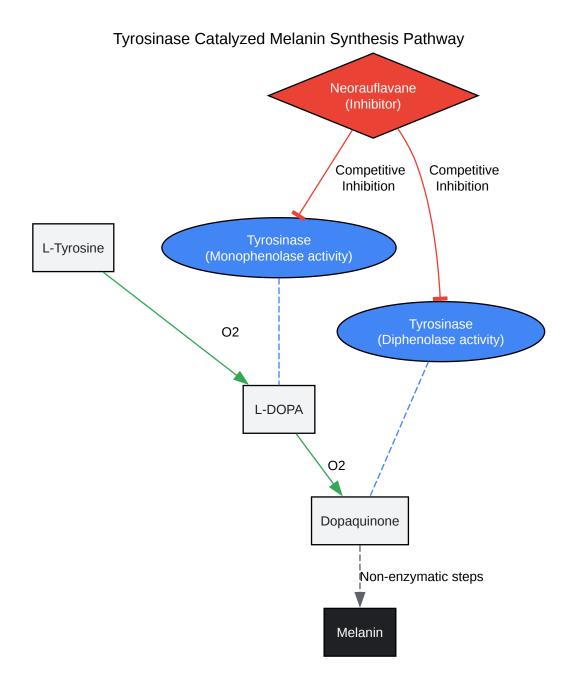




- Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentrations.
- Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S], where [S] is the substrate concentration).
- Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis.
 [13]
- The inhibition constant (Ki) can be determined from a secondary plot, such as a Dixon plot (1/V vs. inhibitor concentration).[3]

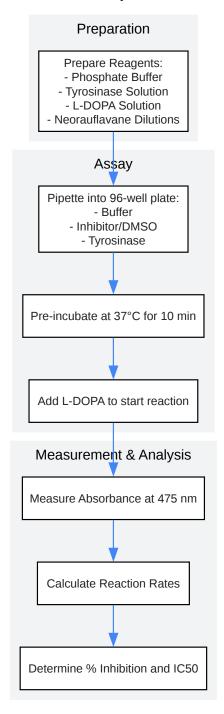
Visualizations







Experimental Workflow for Tyrosinase Inhibition Assay



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